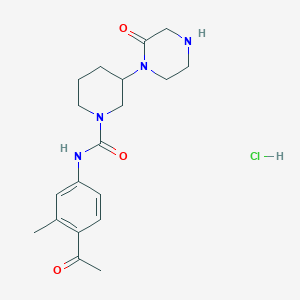
5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide, also known as ADPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ADPC is a pyridine-carboxamide derivative that has been synthesized through various methods and studied for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide inhibits the phosphorylation of Akt and mTOR, leading to the induction of apoptosis in cancer cells. 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide also inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide induces apoptosis by activating caspase-3 and -9 and downregulating Bcl-2 expression. 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide also inhibits the migration and invasion of cancer cells by downregulating the expression of MMP-2 and MMP-9. Inflammatory cytokine production is inhibited by 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide through the inhibition of the NF-κB signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide is its high purity and yield, which makes it suitable for use in laboratory experiments. 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide is also stable under various conditions, which makes it easy to handle and store. However, one limitation of 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize its synthesis methods to improve its yield and purity. 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide can also be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. Additionally, the combination of 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide with other drugs or therapies can be explored to enhance its efficacy.
Synthesemethoden
The synthesis of 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide can be achieved through various methods, including the reaction of pyridine-3-carboxamide with 3-oxo-1,2-dihydroinden-1-yl acetic acid, followed by acetylation and methylation. Another method involves the reaction of 3-acetyl-2,6-dimethylpyridine with 3-oxo-1,2-dihydroinden-1-ylamine, followed by acetylation and methylation. These methods have been optimized to yield high purity and yield of 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide has been studied for its potential therapeutic applications in various scientific research areas. One of the most promising applications of 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide is in the treatment of cancer. Studies have shown that 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide can induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide has also been studied for its anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-10-15(12(3)22)8-16(11(2)20-10)19(24)21-17-9-18(23)14-7-5-4-6-13(14)17/h4-8,17H,9H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQAMOTWFIGTSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)C(=O)C)C(=O)NC2CC(=O)C3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[cyano(phenyl)methyl]pyrrolidin-1-yl]-N-(2,3-dihydro-1H-indol-5-yl)-2-oxoacetamide](/img/structure/B7429620.png)
![1-[3-fluoro-4-[4-(1H-pyrrolo[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7429623.png)
![N,N-dimethyl-4-[5-nitro-3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7429626.png)

![2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide](/img/structure/B7429645.png)
![Ethyl 2-[2-oxo-3-[[1-(trifluoromethyl)cyclopentanecarbonyl]amino]pyridin-1-yl]acetate](/img/structure/B7429647.png)
![[2-(4-Fluoro-3-nitroanilino)-2-oxoethyl] 1-methyl-6-oxopiperidine-3-carboxylate](/img/structure/B7429655.png)
![2-(6-oxa-9-azaspiro[4.5]decan-9-yl)-2-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B7429662.png)
![1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride](/img/structure/B7429670.png)

![3-[1-[4-(3-Methylbutoxy)phenyl]ethylamino]propanoic acid](/img/structure/B7429687.png)
![6-[[(2,2-dimethylcyclopentyl)amino]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429704.png)
![6-[[[1-(3-chlorophenyl)-2-methoxyethyl]amino]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B7429706.png)
![5-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethylamino]pyrazine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429722.png)